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Executive Summary
1-(2-Chloro-5-methylphenyl)piperazine (CAS: 321602-26-0) is a disubstituted

phenylpiperazine derivative characterized by a piperazine ring attached to the C1 position of a

phenyl ring, with a chlorine atom at the ortho (C2) position and a methyl group at the meta (C5)

position relative to the nitrogen attachment.

This compound serves as a critical intermediate in the synthesis of serotonin receptor ligands

(specifically 5-HT receptor antagonists/agonists) and is a structural analog of the well-known

metabolite m-chlorophenylpiperazine (mCPP). Researchers must distinguish this specific

isomer from its more common regioisomer, 1-(5-Chloro-2-methylphenyl)piperazine (CAS:

76835-20-6), as the transposition of substituents significantly alters the steric environment and

receptor binding affinity.
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Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers[1]

IUPAC Name: 1-(2-Chloro-5-methylphenyl)piperazine

CAS Registry Number: 321602-26-0

Molecular Formula: C₁₁H₁₅ClN₂

Molecular Weight: 210.71 g/mol

SMILES:Cc1cc(Cl)c(N2CCNCC2)cc1

Structural Class:Ortho-substituted Arylpiperazine

Structural Visualization
The following diagram illustrates the specific substitution pattern and the connectivity of the

piperazine ring. Note the ortho-chloro substituent, which induces a torsional twist between the

phenyl and piperazine rings, impacting conjugation and solubility.

Figure 1: Structural connectivity of 1-(2-Chloro-5-methylphenyl)piperazine.
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The following data aggregates predicted values (using consensus algorithms for this specific

CAS) and experimental data from close structural analogs (e.g., 1-(2-chlorophenyl)piperazine)

to provide a robust reference for experimental planning.

Key Parameters Table[2][3][4]
Parameter Value (Approx/Predicted)

Experimental Basis /
Analog Note

Physical State
Viscous Liquid / Low-melting

Solid

Analogous to o-

chlorophenylpiperazine (liquid

at RT).

Boiling Point 350°C (760 mmHg)
Extrapolated from MW and

polarity.

Boiling Point (Reduced) 115–120°C @ 0.5 mmHg
Typical range for

phenylpiperazine distillations.

LogP (Lipophilicity) 2.85 ± 0.3
Higher than o-CPP (2.3) due to

added methyl group.

pKa (Basic N4) 8.7 ± 0.2

The distal nitrogen is basic.

The ortho-Cl slightly reduces

pKa vs. unsubstituted

piperazine (9.8).

pKa (Anilinic N1) < 1.0

The nitrogen attached to the

phenyl ring is non-basic due to

resonance.

Polar Surface Area (PSA) 15.3 Å²
Only the secondary amine

contributes significantly.

H-Bond Donors 1 Secondary amine (NH).

H-Bond Acceptors 2 Both nitrogens.[1][2][3]

Solubility Profile
Water: Low solubility in neutral form (< 1 mg/mL). Highly soluble as a hydrochloride salt (e.g.,

in 0.1 M HCl).
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Organic Solvents: Soluble in Dichloromethane (DCM), Methanol, DMSO, and Ethyl Acetate.

Partitioning Behavior: At physiological pH (7.4), the compound exists primarily (>95%) in its

cationic (protonated) form, which aids aqueous solubility but requires active transport or

lipophilic equilibrium for membrane permeation.

Synthesis & Characterization Protocol
For researchers synthesizing this compound de novo, the Aniline Cyclization Method is the

most robust pathway, avoiding the low reactivity of unactivated aryl chlorides in nucleophilic

aromatic substitution.

Synthesis Workflow (Aniline Route)
Precursor: 2-Chloro-5-methylaniline (CAS: 95-81-8). Reagent: Bis(2-chloroethyl)amine

hydrochloride (Mustard salt).

Protocol Steps:

Reflux: Combine 2-Chloro-5-methylaniline (1.0 eq) with bis(2-chloroethyl)amine

hydrochloride (1.2 eq) in a high-boiling solvent (e.g., n-butanol or chlorobenzene).

Cyclization: Heat to reflux (120–130°C) for 24–48 hours. The reaction proceeds via double

nucleophilic attack.

Basification: Cool the mixture and treat with aqueous NaOH (20%) to liberate the free base

piperazine.

Extraction: Extract into Dichloromethane (DCM). Wash with brine.

Purification: The crude oil is often purified by converting it to the Hydrochloride salt (using

HCl/Ether) which precipitates as a white solid, or via column chromatography (DCM/MeOH

9:1).
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Figure 2: Synthesis of 1-(2-Chloro-5-methylphenyl)piperazine via Aniline Cyclization.
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[2]

Analytical Validation
To confirm the identity of the synthesized compound and distinguish it from the 5-chloro-2-

methyl isomer, use 1H NMR spectroscopy.

Diagnostic Signal: Look for the aromatic proton signals.
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The C6-H (adjacent to the piperazine N) will show a specific coupling pattern (doublet or

singlet depending on meta-coupling resolution) distinct from the isomer.

Methyl Group: Singlet at ~2.2–2.3 ppm.

Piperazine Protons: Two multiplets at ~2.9 ppm (N-CH2) and ~3.0 ppm (Ar-N-CH2).

Handling, Stability, and Safety
Safety Classification: Irritant (Xi).

H315: Causes skin irritation.[4][5]

H319: Causes serious eye irritation.[4][5]

H335: May cause respiratory irritation.[4][5]

Storage Protocol:

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary

amine, which can form N-oxides or nitrosamines (if exposed to nitrating agents).

Temperature: 2–8°C (Refrigerated).

Form: The Hydrochloride salt is significantly more stable than the free base oil and is

recommended for long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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